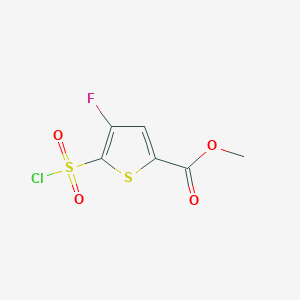
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a carboxylate ester group attached to the thiophene ring. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the chlorosulfonation of a fluorinated thiophene derivative, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors equipped with temperature and pressure control systems. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from the hydrolysis of the ester group.
Aplicaciones Científicas De Investigación
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate is largely dependent on its functional groups and the specific context of its application. For example, in biological systems, the compound may interact with specific enzymes or receptors, leading to the inhibition of certain biochemical pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules, thereby altering their function.
Comparación Con Compuestos Similares
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 5-(chlorosulfonyl)-thiophene-2-carboxylate: Lacks the fluorine atom, which may result in different electronic properties and reactivity.
Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate: Contains a methyl group instead of a fluorine atom, affecting its steric and electronic characteristics.
Methyl 5-(chlorosulfonyl)-4-chlorothiophene-2-carboxylate:
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and altered electronic distribution, which can influence its behavior in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C6H4ClFO4S2 |
|---|---|
Peso molecular |
258.7 g/mol |
Nombre IUPAC |
methyl 5-chlorosulfonyl-4-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C6H4ClFO4S2/c1-12-5(9)4-2-3(8)6(13-4)14(7,10)11/h2H,1H3 |
Clave InChI |
WUQYJDMDAZVMEB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(S1)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















